REACTION_SMILES
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[C:16]([Cl:17])([Cl:18])([Cl:19])[Cl:20].[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[S:8])[SH:9].[CH3:10][C:11](=[O:12])[O:13][CH:14]=[CH2:15]>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[S:8])[S:9][CH:14]([O:13][C:11]([CH3:10])=[O:12])[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C(S)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=COC(C)=O
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Name
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Type
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product
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Smiles
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CC(=O)OC(C)SC(=S)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |